molecular formula C11H14BrNO B13303989 3-[(5-Bromo-2-methylphenyl)methoxy]azetidine

3-[(5-Bromo-2-methylphenyl)methoxy]azetidine

Cat. No.: B13303989
M. Wt: 256.14 g/mol
InChI Key: PTGPMAZSDIKMOK-UHFFFAOYSA-N
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Description

3-[(5-Bromo-2-methylphenyl)methoxy]azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 5-bromo-2-methylphenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromo-2-methylphenyl)methoxy]azetidine typically involves the following steps:

    Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromo-2-methylphenol.

    Methoxylation: The brominated phenol is then reacted with a methoxy group donor, such as dimethyl sulfate, to form 5-bromo-2-methylphenyl methoxy.

    Azetidine Formation: The final step involves the reaction of the methoxylated intermediate with azetidine under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-2-methylphenyl)methoxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[(5-Bromo-2-methylphenyl)methoxy]azetidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-2-methylphenyl)methoxy]azetidine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The azetidine ring may also play a role in the compound’s overall activity by affecting its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxy-5-methylphenylboronic acid: This compound shares the bromine and methoxy substituents but differs in the presence of a boronic acid group instead of an azetidine ring.

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar in having bromine and methoxy groups, but it contains an aldehyde group and lacks the azetidine ring.

Uniqueness

3-[(5-Bromo-2-methylphenyl)methoxy]azetidine is unique due to the presence of the azetidine ring, which can impart distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents but different core structures.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-[(5-bromo-2-methylphenyl)methoxy]azetidine

InChI

InChI=1S/C11H14BrNO/c1-8-2-3-10(12)4-9(8)7-14-11-5-13-6-11/h2-4,11,13H,5-7H2,1H3

InChI Key

PTGPMAZSDIKMOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)COC2CNC2

Origin of Product

United States

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